Product packaging for 1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol(Cat. No.:)

1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol

Cat. No.: B13196535
M. Wt: 167.15 g/mol
InChI Key: VCHJFTHAYVVEPI-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol is a pyrrolidine-based chemical building block with the molecular formula C6H11F2NO2 and a molecular weight of 167.15 . This compound is of significant interest in medicinal chemistry research, particularly as a key synthetic intermediate in the development of novel heterocyclic compounds. Its structure, featuring a difluoroethyl moiety on the nitrogen atom alongside two hydroxyl groups, makes it a valuable precursor for constructing more complex molecules. For instance, derivatives of this pyrrolidine diol are utilized in the synthesis of substituted pyrazino and pyrimido pyrrolo-oxazines and oxazepines, which are investigated as potent inhibitors of the CFTR channel for potential applications in treating polycystic kidney disease and diarrheal diseases . This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Please note that this product may require cold-chain transportation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F2NO2 B13196535 1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrrolidine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2/c7-6(8)3-9-1-4(10)5(11)2-9/h4-6,10-11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHJFTHAYVVEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Stereochemical Control for 1 2,2 Difluoroethyl Pyrrolidine 3,4 Diol

Stereoselective Construction of the Pyrrolidine-3,4-diol (B51082) Core

The primary challenge in synthesizing the pyrrolidine-3,4-diol core lies in controlling the stereochemistry of the multiple chiral centers. Various advanced strategies have been developed to achieve high levels of stereoselectivity, starting from chiral precursors or employing catalytic asymmetric methods.

Asymmetric Synthesis Approaches from Chiral Precursors (e.g., monosaccharides)

The use of the "chiral pool," which consists of readily available and inexpensive enantiopure natural products, is a powerful strategy for asymmetric synthesis. Monosaccharides, with their inherent stereochemistry, serve as excellent starting materials for the construction of the pyrrolidine-3,4-diol core.

Stereoselective syntheses of 3,4-dihydroxypyrrolidine derivatives have been successfully developed starting from carbohydrates such as D-mannose, D-ribose, and L-fucose. rsc.orgresearchgate.netnih.gov These approaches leverage the existing stereocenters of the sugar to establish the desired stereochemistry in the final pyrrolidine (B122466) ring. A common strategy involves the intramolecular cyclization of an amino-functionalized sugar derivative. For instance, a key step can be the conjugate addition of ammonia (B1221849) or a protected amine to an unsaturated aldonic ester derived from a monosaccharide. rsc.orgresearchgate.net This approach ensures that the stereochemistry of the hydroxyl groups on the resulting pyrrolidine ring is directly correlated to that of the parent sugar.

Another established method involves the stereoselective dihydroxylation of N-protected (2S)-3,4-dehydroproline methyl esters using osmium tetraoxide. rsc.org This reaction yields predominantly (2S,3R,4S)-3,4-dihydroxyprolines, which can then be reduced to the corresponding 2-hydroxymethylpyrrolidine-3,4-diol. rsc.org The choice of the starting chiral precursor dictates the absolute configuration of the final product.

Starting MaterialKey TransformationResulting Core Structure
D-MannoseConjugate addition of ammonia to derived aldonic ester(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol derivative
L-FucoseOrganometallic addition followed by nucleophilic displacementPyrrolidine-3,4-diol with stereochemistry derived from L-fucose
N-Boc-dehydroprolineStereoselective dihydroxylation (OsO₄)(2S,3R,4S)-3,4-dihydroxyproline derivative

Chemoenzymatic Pathways to Enantiopure Pyrrolidine Building Blocks

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts. Enzymes can be employed to resolve racemic mixtures or to introduce chirality into achiral substrates, providing enantiopure building blocks for further chemical elaboration.

One-pot photoenzymatic synthesis routes have been reported for producing chiral N-Boc-3-hydroxypyrrolidine. acs.org This method combines a photochemical oxyfunctionalization step with a stereoselective enzymatic carbonyl reduction. acs.org Keto reductases (KREDs) are particularly useful for the asymmetric reduction of a ketone precursor to a chiral alcohol with high enantiomeric excess (>99% ee). acs.org Although this provides a 3-hydroxypyrrolidine, further chemical steps could be envisioned to introduce the second hydroxyl group at the C4 position. The use of enzymes like proteases has also been applied to the kinetic resolution of N-protected d,l-asparagine esters, which can serve as precursors to chiral pyrrolidines. acs.org

Organocatalytic and Cycloaddition Strategies for Pyrrolidine Ring Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, avoiding the use of metal catalysts. chemrxiv.orgnih.gov Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are highly effective in promoting enantioselective transformations. researchgate.netorganic-chemistry.org

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is one of the most efficient and atom-economical methods for constructing the pyrrolidine ring. chemicalbook.comresearchgate.net This strategy allows for the creation of multiple stereocenters in a single, highly controlled step. researchgate.net Catalytic asymmetric versions of this reaction, often employing metal catalysts or organocatalysts, provide access to enantiomerically enriched pyrrolidines. researchgate.net For example, the reaction of an azomethine ylide generated from a glycine (B1666218) ester with an alkene can be catalyzed by a chiral complex to yield a polysubstituted pyrrolidine with high diastereo- and enantioselectivity. chemrxiv.orggoogle.com

StrategyKey ReactionCatalyst/ReagentOutcome
OrganocatalysisAsymmetric Michael AdditionProline-derived organocatalystsEnantioselective formation of functionalized pyrrolidine precursors. rsc.org
1,3-Dipolar CycloadditionAzomethine ylide + AlkeneChiral Lewis Acids (e.g., Cu(I), Ag(I))Highly substituted pyrrolidines with excellent stereocontrol. nih.gov
Formal [3+2] CycloadditionAzomethine ylide generation from tertiary amidesIridium-catalyzed reductionAccess to decorated pyrrolidine rings in a one-pot process. google.com

Regioselective and Stereocontrolled Introduction of the 2,2-Difluoroethyl Moiety

Once the stereochemically defined pyrrolidine-3,4-diol core is synthesized, the next critical step is the introduction of the 2,2-difluoroethyl group onto the nitrogen atom. This requires methods that are compatible with the existing hydroxyl functional groups.

Modern Fluorination Techniques for Geminal Difluorides

The direct formation of a geminal difluoride on a pre-existing ethyl group attached to the pyrrolidine is synthetically challenging. Modern fluorination techniques typically focus on the conversion of other functional groups, such as ketones or styrenes, into the CF₂ group. For instance, catalytic methods for the geminal difluorination of styrenes using an ArIF₂ species generated in situ have been developed. acs.org However, applying such a method to the complex pyrrolidine-diol substrate would be difficult. Deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) or PyFluor are commonly used to convert alcohols to alkyl fluorides, but their application for creating geminal difluorides from diols often leads to complex reaction mixtures. organic-chemistry.org Therefore, a convergent approach is generally preferred.

Convergent Synthetic Routes Incorporating Difluoroethyl Substructures

A more practical and widely used strategy is the convergent synthesis, where the 2,2-difluoroethyl group is introduced as a complete unit via N-alkylation of the pre-formed pyrrolidine-3,4-diol core. This approach relies on the nucleophilicity of the pyrrolidine nitrogen.

The key reagent for this transformation is a 2,2-difluoroethyl electrophile, such as 2,2-difluoro-1-bromoethane or 2,2-difluoro-1-chloroethane. researchgate.netchemicalbook.comgoogle.com The reaction involves the direct N-alkylation of the pyrrolidine-3,4-diol with the halo-difluoroethane species, typically in the presence of a base to scavenge the resulting acid.

A representative reaction is the amination of 1-halo-2,2-difluoroethane. researchgate.net For example, 2,2-difluoro-1-bromoethane can be reacted with an amine in a polar aprotic solvent like DMSO at elevated temperatures to yield the N-difluoroethylated product. chemicalbook.com

Table of N-Difluoroethylation Methods

Electrophile Nucleophile Conditions Product
2,2-Difluoro-1-bromoethane Pyrrolidine-3,4-diol Base (e.g., K₂CO₃), DMSO, 100°C 1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol

More recently, electrophilic 2,2-difluoroethylation has been achieved using hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate. chemrxiv.orgnih.gov This method offers a metal-free alternative for attaching the -CH₂CF₂H group to heteroatom nucleophiles, including secondary amines like the pyrrolidine nitrogen. chemrxiv.orgnih.gov This transformation provides a complementary strategy to traditional alkylation and is valuable for incorporating the lipophilic hydrogen bond-donating difluoroethyl group into complex molecules. chemrxiv.org

Comprehensive Total Synthesis of this compound

The total synthesis of this compound necessitates a robust strategy that establishes the desired stereochemistry of the diol and incorporates the N-(2,2-difluoroethyl) substituent efficiently. The approaches outlined below leverage established methodologies in asymmetric synthesis to achieve these goals.

The creation of the chiral pyrrolidine-3,4-diol core is the cornerstone of the synthesis. Several stereoselective methods can be envisioned, primarily drawing from the chiral pool or employing catalyst-controlled asymmetric reactions.

Route A: Synthesis from Chiral Precursors

A common and effective strategy involves starting from readily available chiral molecules. L- or D-tartaric acid serves as an excellent starting material for constructing the syn- or anti-diol relationship within the pyrrolidine ring. mdpi.commdpi.com A plausible synthetic sequence is outlined below:

Formation of a Protected Pyrrolidine Precursor: L-tartaric acid can be converted to a protected cyclic precursor, such as a 1,4-ditosylate or a diepoxide. Reaction with a suitable nitrogen source, like benzylamine, followed by cyclization, would yield an N-protected pyrrolidine ring with the desired stereochemistry at C3 and C4.

Introduction of the Diol: If not already present from the tartaric acid backbone, the diol functionality can be introduced stereoselectively. For instance, the Sharpless asymmetric dihydroxylation of a suitable N-protected pyrrolene intermediate can furnish the cis-diol with high enantioselectivity. mdpi.comnih.govresearchgate.net The choice of the AD-mix ligand (AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation.

N-Alkylation with a Difluoroethyl Group: Following the establishment of the pyrrolidine-3,4-diol core, the N-protecting group (e.g., benzyl) can be removed via hydrogenolysis. The resulting secondary amine can then be alkylated with a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or 1-bromo-2,2-difluoroethane, to introduce the desired N-substituent. chemicalbook.comchemicalbook.comgoogle.com

Route B: Catalytic Asymmetric Synthesis

An alternative to chiral pool synthesis is the use of catalytic asymmetric reactions to construct the chiral pyrrolidine ring from achiral starting materials.

Asymmetric [3+2] Cycloaddition: A powerful method for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. tandfonline.com By employing a chiral catalyst, typically a metal complex with a chiral ligand, this reaction can be rendered enantioselective. For the synthesis of the target molecule, an appropriately substituted alkene could react with an azomethine ylide precursor to form the pyrrolidine ring with control over the C3 and C4 stereocenters.

Diastereoselective Reduction: The synthesis could also proceed through a pyrrolidine-3,4-dione intermediate. A diastereoselective reduction of the dione (B5365651) would then establish the cis- or trans-diol stereochemistry. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity. researchgate.netnih.govacs.org For instance, the use of bulky hydride reagents can favor attack from the less hindered face of the molecule, leading to a specific diastereomer.

A summary of potential diastereoselective and enantioselective methods is presented in the table below.

MethodKey TransformationStereochemical ControlPotential Starting Materials
Chiral Pool SynthesisCyclization of a tartaric acid derivativeSubstrate-controlledL- or D-Tartaric acid
Sharpless DihydroxylationAsymmetric dihydroxylation of a pyrroleneCatalyst-controlled (AD-mix-α/β)N-protected 2,5-dihydropyrrole
Asymmetric Cycloaddition[3+2] cycloadditionCatalyst-controlled (chiral ligand)Substituted alkene, azomethine ylide precursor
Diastereoselective ReductionReduction of a pyrrolidine-3,4-dioneReagent-controlledPyrrolidine-3,4-dione derivative

Transitioning a synthetic route from a laboratory scale to a larger, potentially industrial, scale requires careful optimization of each step to ensure safety, efficiency, and cost-effectiveness. numberanalytics.com

Key Optimization Parameters:

Solvent Selection: Solvents should be chosen based on their ability to dissolve reactants, facilitate the desired reaction pathway, and ease of removal. For scalability, the use of greener, less toxic solvents is preferred.

Temperature and Pressure Control: Diastereoselective and enantioselective reactions are often sensitive to temperature. numberanalytics.comnumberanalytics.com Precise temperature control is crucial to maintain high stereoselectivity. For reactions involving gaseous reagents or byproducts, pressure optimization may also be necessary.

Catalyst Loading: In catalytic reactions, minimizing the catalyst loading without compromising reaction time or yield is a key aspect of optimization. This reduces costs and simplifies purification. numberanalytics.com

Reagent Stoichiometry: The molar ratios of reactants should be carefully adjusted to maximize the yield of the desired product and minimize the formation of byproducts.

Work-up and Purification: The procedures for isolating and purifying the product at each stage should be streamlined. Crystallization is often preferred over chromatography for large-scale purification due to its efficiency and lower cost.

Scalability Considerations for a Proposed Route:

A hypothetical scalable synthesis of this compound could involve the following optimized steps:

StepReactionKey Optimization Parameters for Scalability
1Formation of N-benzyl-pyrrolidine from a tartrate-derived diepoxideControl of reaction exotherm, use of a cost-effective solvent like isopropanol.
2Hydrogenolysis of the N-benzyl groupEfficient hydrogen gas delivery, catalyst filtration and potential for recycling.
3N-alkylation with 1-bromo-2,2-difluoroethaneUse of a non-nucleophilic base to prevent side reactions, optimization of temperature to control reaction rate.
4PurificationDevelopment of a crystallization protocol for the final product to ensure high purity.

Continuous flow reactors can also be considered for scaling up, as they offer enhanced control over reaction parameters and can improve safety and efficiency. scirp.org

Post-Synthetic Derivatization and Functionalization Strategies

The pyrrolidine nitrogen and the diol hydroxyl groups of this compound are amenable to a variety of chemical modifications, allowing for the synthesis of a library of derivatives for further investigation.

While the target molecule already possesses an N-(2,2-difluoroethyl) group, the synthetic precursors with a secondary amine functionality are key intermediates for diversification.

N-Alkylation: The secondary pyrrolidine-3,4-diol can be further alkylated with a range of alkyl halides or other electrophiles. Reaction conditions typically involve a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile (B52724) or DMF. mdpi.com

N-Acylation: The pyrrolidine nitrogen can be readily acylated using acid chlorides or anhydrides in the presence of a base. This reaction is generally high-yielding and allows for the introduction of a wide variety of acyl groups. rsc.org N-acylation can also be achieved through amide coupling reactions with carboxylic acids using standard coupling reagents (e.g., EDC, HOBt).

The two hydroxyl groups of the diol offer opportunities for further functionalization. Achieving selective derivatization of one hydroxyl group over the other in a vicinal diol can be challenging but is achievable through several strategies. nih.gov

Monoprotection: Selective monoprotection of one of the hydroxyl groups can be accomplished using protecting groups like silyl (B83357) ethers (e.g., TBDMS, TIPS) or by forming a cyclic acetal (B89532) or ketal which can then be regioselectively opened. scirp.orgnih.gov The use of flow reactors has also been shown to improve selectivity in the monoprotection of symmetrical diols. scirp.org

Selective O-Acylation: The two hydroxyl groups may exhibit different reactivities due to steric or electronic effects, allowing for selective acylation. acs.orgdntb.gov.uanih.gov For instance, the use of bulky acylating agents may favor reaction at the less sterically hindered hydroxyl group. Catalytic methods using boronic acids have also been developed for the site-selective acylation of diols. acs.org

Conversion to Other Functional Groups: The hydroxyl groups can be converted to other functionalities. For example, they can be oxidized to ketones or aldehydes, or converted to leaving groups (e.g., tosylates, mesylates) for subsequent nucleophilic substitution reactions. nih.govresearchgate.net

The table below summarizes some potential derivatization strategies.

Functional GroupReactionReagents and ConditionsResulting Moiety
Pyrrolidine NitrogenN-AlkylationAlkyl halide, K2CO3, MeCNTertiary amine
Pyrrolidine NitrogenN-AcylationAcyl chloride, Et3N, CH2Cl2Amide
Diol HydroxylsMono-silylationTBDMSCl, Imidazole, DMFSilyl ether
Diol HydroxylsSelective O-AcylationAcyl chloride, Pyridine (catalytic), CH2Cl2Ester
Diol HydroxylsOxidationMn catalyst, H2O2α-hydroxy ketone

These derivatization strategies provide access to a diverse range of analogues of this compound, enabling the exploration of structure-activity relationships in various contexts.

Advanced Molecular Characterization and Computational Analysis in 1 2,2 Difluoroethyl Pyrrolidine 3,4 Diol Research

Spectroscopic and Diffraction Techniques for Structural Elucidation

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical properties and biological activity. Spectroscopic and diffraction techniques are the cornerstones of this structural elucidation.

Nuclear Magnetic Resonance (NMR) Methodologies for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of cyclic compounds like 1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol. Both ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity and spatial arrangement of atoms.

In pyrrolidine-3,4-diol (B51082) derivatives, the chemical shifts of the protons and carbons in the five-membered ring are highly sensitive to the stereochemical orientation of the substituents. For instance, the coupling constants (J-values) between adjacent protons can help to determine their dihedral angles and thus their relative orientation (cis or trans). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to unambiguously assign all proton and carbon signals. nih.gov

The introduction of fluorine atoms, as in the 2,2-difluoroethyl group, adds another layer of complexity and analytical power. ¹⁹F NMR spectroscopy is a highly sensitive technique that can provide detailed information about the electronic environment of the fluorine atoms. Furthermore, through-space ¹H-¹⁹F scalar couplings and heteronuclear Overhauser effect (nOe) experiments can reveal spatial proximities between the fluorine atoms and protons within the molecule, aiding in the conformational analysis and stereochemical assignment. nih.govacs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Pyrrolidine-3,4-diol Scaffold

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-23.0 - 3.555 - 65
H-34.0 - 4.570 - 80
H-44.0 - 4.570 - 80
H-53.0 - 3.555 - 65
N-CH₂2.5 - 3.550 - 60
CF₂H5.5 - 6.5 (triplet)110 - 120 (triplet)

Note: These are approximate chemical shift ranges and can vary significantly based on the solvent, substitution pattern, and stereochemistry. Data is generalized from typical values for similar structures. nih.govrsc.org

X-ray Crystallography for Definitive Absolute Configuration Determination

While NMR provides excellent information on relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique requires the molecule to be crystallized into a single crystal. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For a chiral, enantiomerically pure compound like a specific stereoisomer of this compound, anomalous dispersion effects in the diffraction data can be used to determine the absolute stereochemistry. researchgate.neted.ac.uk The Flack parameter is a key value calculated during structure refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for a known enantiomer confirms the assignment. nih.gov

Computational Chemistry and Molecular Modeling

In conjunction with experimental techniques, computational chemistry and molecular modeling provide invaluable insights into the dynamic behavior and potential biological interactions of molecules.

Conformational Analysis and Energy Landscape Mapping

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.netnih.gov The specific conformation is influenced by the nature and orientation of its substituents. For instance, in substituted prolines, which share the pyrrolidine core, the ring is known to exist in two predominant pucker modes: Cγ-exo and Cγ-endo. nih.govacs.org

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to perform a systematic conformational search to identify the low-energy conformations of this compound. By calculating the relative energies of these conformers, an energy landscape map can be generated, providing a statistical distribution of the likely shapes the molecule will adopt in solution. This information is crucial for understanding how the molecule might present itself to a biological target. researchgate.net The presence of fluorine substituents can significantly influence the conformational preferences through stereoelectronic effects, such as the gauche effect. beilstein-journals.orgbeilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. scispace.comnih.gov

These models generate 3D contour maps that highlight the regions around the molecular scaffold where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease biological activity. This information can then guide the design of new, more potent analogs.

Table 2: Key Descriptors in QSAR Modeling of Pyrrolidine Derivatives

Descriptor TypeExamplesRelevance
ElectronicDipole moment, Partial chargesInfluences electrostatic interactions and hydrogen bonding.
StericMolecular volume, Surface areaDetermines the fit within a binding pocket.
HydrophobicLogP, Polar surface areaAffects membrane permeability and hydrophobic interactions.
TopologicalConnectivity indicesDescribes the branching and shape of the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (applied to related scaffolds)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net For a molecule like this compound, docking studies can be performed with various biological targets to hypothesize its potential mechanism of action. The pyrrolidine scaffold is a common feature in many biologically active compounds, and numerous docking studies have been conducted on related molecules. nih.govmdpi.com

The docking process involves placing the ligand in the active site of the target protein and evaluating the binding affinity based on a scoring function that considers factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions and can reveal important conformational changes in both the ligand and the target upon binding. nih.gov This level of detailed analysis is critical for understanding the molecular basis of the compound's activity and for the rational design of improved therapeutic agents.

Strategic Applications of 1 2,2 Difluoroethyl Pyrrolidine 3,4 Diol As a Synthetic Platform

Utilization in the Synthesis of Novel Bioactive Heterocyclic Systems

The pyrrolidine (B122466) ring is a prevalent scaffold in a multitude of natural products and synthetic drugs, valued for its three-dimensional structure and its capacity to present substituents in well-defined spatial orientations. The diol functionality on the pyrrolidine core of 1-(2,2-difluoroethyl)pyrrolidine-3,4-diol offers versatile handles for further chemical elaboration, making it a valuable precursor for a range of bioactive heterocyclic systems.

The stereochemistry of the 3,4-diol moiety in this compound makes it an attractive chiral building block for asymmetric synthesis. Chiral pyrrolidines are instrumental as organocatalysts and as key intermediates in the synthesis of complex stereochemically defined molecules. The presence of the difluoroethyl group can influence the conformational preferences of the pyrrolidine ring, which can be exploited to achieve high levels of stereocontrol in subsequent reactions.

Methodologies for the asymmetric synthesis of substituted pyrrolidines often rely on catalyst- and substrate-controlled reaction pathways to achieve enantio- and diastereodivergent outcomes. While specific studies on this compound are not extensively documented, analogous asymmetric syntheses of functionalized pyrrolidines highlight the potential of such chiral building blocks. For instance, the synthesis of various pyrrolidine-based organocatalysts demonstrates the importance of the pyrrolidine scaffold in mediating asymmetric transformations.

Table 1: Examples of Asymmetric Reactions Employing Pyrrolidine-Based Chiral Auxiliaries

Reaction TypeChiral Auxiliary/CatalystStereoselectivity
Aldol ReactionProline-derived organocatalystsHigh enantioselectivity
Michael AdditionChiral pyrrolidine sulfonamidesExcellent diastereoselectivity
[3+2] CycloadditionBrucine diol-copper complexesHigh enantio- and diastereoselectivity nih.gov

The diol functionality in this compound can be readily converted into other functional groups or used to attach the pyrrolidine scaffold to a solid support for combinatorial synthesis, further expanding its utility in creating diverse chiral molecules.

The pyrrolidine-3,4-diol (B51082) structure serves as a versatile template for the synthesis of more complex heterocyclic systems, including modified pyrrolidines and pyrrolizidine alkaloids. Pyrrolizidine alkaloids are a class of natural products with a wide range of biological activities, and their synthesis often involves the elaboration of a pyrrolidine core. nih.gov

The synthesis of novel pyrrolidine-3,4-diol derivatives has been explored as a route to inhibitors of various enzymes. rsc.orgresearchgate.net By analogy, this compound can be envisioned as a starting material for the synthesis of fluorinated pyrrolizidine analogues. The introduction of the difluoroethyl group is anticipated to modulate the biological activity and pharmacokinetic profile of the resulting scaffolds. For example, fluorinated indolizidinone derivatives, a related class of compounds, have been synthesized enantioselectively, showcasing the feasibility of incorporating fluorine into such bicyclic systems. nih.gov

The general synthetic strategy would involve the functionalization of the diol groups, followed by cyclization to form the bicyclic pyrrolizidine core. The reactivity of the diol allows for the introduction of a variety of substituents, enabling the creation of a library of modified pyrrolizidine scaffolds for biological screening.

Development of Focused Compound Libraries for Chemical Probe Discovery

Focused compound libraries are essential tools in chemical biology and drug discovery for the identification of novel chemical probes and drug leads. The unique structural features of this compound make it an ideal scaffold for the construction of such libraries. The pyrrolidine core provides a rigid three-dimensional framework, while the diol and the difluoroethyl groups offer distinct points for diversification.

The development of combinatorial libraries of highly functionalized pyrrolidines has been successfully employed to identify potent enzyme inhibitors. nih.govpnas.orgresearchgate.net A similar approach can be applied to this compound, where the diol can be derivatized with a diverse set of building blocks to generate a library of compounds. The fluorine atoms can also serve as a spectroscopic probe for binding studies using ¹⁹F NMR.

Table 2: Potential Diversification Points on the this compound Scaffold

PositionFunctional GroupPotential Modifications
N1Secondary AmineAlkylation, Acylation, Sulfonylation
C3, C4DiolEtherification, Esterification, Cyclization

By systematically varying the substituents at these positions, a focused library of compounds with diverse physicochemical properties can be generated for screening against a range of biological targets.

Role in the Synthesis of Fluorine-Containing Analogues of Natural Products

The introduction of fluorine into natural products is a proven strategy for enhancing their therapeutic potential. rsc.orgnih.gov this compound can serve as a valuable precursor for the synthesis of fluorinated analogues of natural products containing a pyrrolidine ring. The difluoroethyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability and cellular uptake.

The synthesis of fluorinated natural product analogues often requires the development of specific fluorination methodologies or the use of fluorinated building blocks. bath.ac.uk The use of this compound provides a direct route to incorporating a difluoroethyl moiety into a pyrrolidine-containing natural product scaffold. This approach has been conceptually demonstrated in the synthesis of fluorinated analogues of various bioactive compounds. biorxiv.org

The unique electronic properties of the difluoroethyl group can also influence the conformation and reactivity of the molecule, leading to analogues with novel biological activities. The strategic placement of this group can block metabolic pathways or enhance binding interactions with the target protein.

Prospective Research Directions and Future Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex heterocyclic compounds like pyrrolidines often involves multi-step processes that may utilize hazardous reagents and solvents. researchgate.net Future research must prioritize the development of environmentally benign synthetic routes in line with the principles of green chemistry. Key areas of focus will include the use of aqueous media, catalyst-free reactions, and energy-efficient methods like microwave irradiation. researchgate.netrsc.orgtandfonline.com

One promising approach is the use of one-pot, multi-component reactions in green solvents such as ethanol-water mixtures. rsc.org These reactions offer high atom economy and reduce the need for intermediate purification steps, minimizing waste. For instance, a three-component domino reaction under catalyst-free conditions has been successfully used to synthesize novel pyrrolidine-fused compounds. rsc.org Another avenue involves employing simple and recyclable catalysts, like potassium carbonate in an aqueous medium, which has proven effective for synthesizing N-alkylpyrrolidines at moderate temperatures. researchgate.net These methodologies stand in contrast to traditional methods that often require high temperatures, high pressure, and toxic, expensive catalysts. researchgate.net

Future synthetic strategies for 1-(2,2-difluoroethyl)pyrrolidine-3,4-diol and its analogues could be inspired by these green approaches, potentially starting from readily available precursors and utilizing biocatalysis or flow chemistry to enhance efficiency and sustainability.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Pyrrolidines

Feature Traditional Synthesis Green Chemistry Approach
Solvent Often toxic organic solvents Water, Ethanol/Water, Ionic Liquids researchgate.netrsc.orgmdpi.com
Catalyst Heavy metals, expensive catalysts Catalyst-free, simple salts (e.g., K2CO3), biocatalysts researchgate.netrsc.org
Temperature/Pressure Often high temperature and pressure researchgate.net Room temperature or moderate heating researchgate.netrsc.org
Reaction Type Multi-step, requiring isolation of intermediates One-pot, multi-component, domino reactions rsc.orgtandfonline.com
Efficiency Lower atom economy, more waste High atom economy, minimal waste

| Energy Source | Conventional heating | Microwave irradiation, ultrasound tandfonline.com |

Deeper Mechanistic Investigations into Structure-Activity Relationships of Derivatives

Understanding the relationship between the molecular structure of a compound and its biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry. nih.govnih.gov For derivatives of this compound, future research should systematically explore how modifications to the scaffold affect biological outcomes.

The pyrrolidine (B122466) ring itself offers multiple points for derivatization. The stereochemistry of the hydroxyl groups at the C-3 and C-4 positions is critical. Studies on similar pyrrolidine-3,4-diols have shown that the specific stereoisomer can determine the compound's potency and selectivity as an enzyme inhibitor. nih.govresearchgate.netresearchgate.net For example, in the development of α-L-fucosidase inhibitors, compounds sharing the absolute configuration of L-fucopyranosides were found to be highly potent. nih.govresearchgate.net

Furthermore, the difluoroethyl group at the nitrogen atom significantly influences the molecule's conformation and electronic properties. Quantum-chemical analysis of difluorinated pyrrolidines has shown that gauche and anomeric effects induced by the fluorine atoms dictate the conformational stability of different isomers. beilstein-journals.org Deeper mechanistic studies, combining experimental biological assays with computational methods like Density Functional Theory (DFT), can elucidate how these conformational preferences translate into binding affinity at a specific biological target. nih.govfigshare.com Investigating a range of substituents on the pyrrolidine ring and the ethyl group will be crucial to building a comprehensive SAR model for this class of compounds. nih.gov

Table 2: Key Structural Features for SAR Investigation

Structural Feature Potential Impact on Activity Rationale
Stereochemistry of Diol Potency and selectivity as enzyme inhibitors nih.govresearchgate.net The spatial arrangement of hydroxyl groups is critical for mimicking natural substrates and fitting into enzyme active sites.
Fluorine Substitution Conformational stability, metabolic stability, binding affinity beilstein-journals.org Fluorine atoms induce specific gauche and anomeric effects, locking the ring into preferred conformations.
N-substituent Target specificity and potency The group on the pyrrolidine nitrogen can interact with different pockets within a target protein, influencing binding.

| Ring Substituents | Bioavailability, potency, and side-effect profile nih.gov | Additional groups on the carbon framework can modulate physicochemical properties and create new interactions with the target. |

Advanced Drug Design and Computational Screening for New Therapeutic Applications

The unique structural features of this compound make it an attractive candidate for advanced drug design and discovery programs. The pyrrolidine scaffold is a privileged structure found in many FDA-approved drugs, highlighting its utility. nih.gov Computational screening techniques can be employed to rapidly assess the potential of this compound and a virtual library of its derivatives against a wide array of biological targets.

In silico methods such as molecular docking can predict the binding modes and affinities of these molecules to the active sites of proteins implicated in various diseases, including cancer, viral infections, and metabolic disorders. nih.govresearchgate.net For instance, pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes treatment and as anticancer agents. nih.govbohrium.com Computational screening can help identify the most promising derivatives for synthesis and biological testing, thereby accelerating the drug discovery process.

Beyond initial screening, molecular dynamics (MD) simulations can provide a more dynamic picture of how these ligands interact with their targets over time, revealing key interactions and conformational changes that are essential for their mechanism of action. By combining these computational approaches with experimental validation, researchers can rationally design new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for novel therapeutic applications. mdpi.com

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